
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H26ClN5O4 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known as Compound A , is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound A, including its pharmacodynamics, mechanisms of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C20H25ClN4O4S |
Molecular Weight | 452.95 g/mol |
CAS Number | 331675-56-0 |
Chemical Structure | Chemical Structure |
Compound A exhibits a multifaceted mechanism of action primarily through its interaction with various receptors and enzymes. Notably, it has shown:
- Adenosine Receptor Modulation : Compound A acts as an agonist at adenosine receptors, which are implicated in numerous physiological processes including neurotransmission and immune responses .
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival .
Pharmacological Effects
-
Neuroprotective Effects :
- In vitro studies have demonstrated that Compound A can reduce glutamate-induced neurotoxicity by modulating pathways associated with apoptosis and inflammation .
- It has been observed to upregulate neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor), which plays a crucial role in neuronal survival and function.
-
Anticonvulsant Activity :
- Experimental models have indicated that Compound A possesses anticonvulsant properties, potentially through its effects on excitatory neurotransmitter systems .
- The compound's efficacy was evaluated using pentylenetetrazole-induced seizure models, showing significant reductions in seizure frequency.
- Immunomodulatory Effects :
Study 1: Neuroprotective Efficacy
A study conducted on primary neuronal cultures exposed to glutamate revealed that treatment with Compound A significantly reduced caspase-3 activation, a marker of apoptosis. The protective effect was attributed to the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival .
Study 2: Anticonvulsant Properties
In a controlled trial involving animal models, Compound A was administered prior to inducing seizures with pentylenetetrazole. Results indicated that animals treated with Compound A exhibited a marked decrease in seizure duration and frequency compared to control groups .
Applications De Recherche Scientifique
Structure and Composition
- Molecular Formula : C20H25ClN6O4
- Molecular Weight : 433.90 g/mol
- CAS Number : 332904-83-3
The compound features a purine core structure, which is significant for its biological activity. The presence of the chlorophenoxy and hydroxypropyl groups contributes to its pharmacological properties.
Anticancer Activity
Research indicates that purine derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that compounds with similar structures can act as inhibitors of key signaling pathways in cancer cells, potentially leading to reduced tumor growth .
Neuropathic Pain Management
The compound has been explored for its potential role in managing neuropathic pain. Inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE4D, have been shown to alleviate pain symptoms by modulating inflammatory responses . This suggests that 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione may serve as a lead compound for developing new analgesics.
Enzyme Inhibition Studies
The compound's structure allows it to interact with various enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms. For instance, the inhibition of adenosine receptors has been linked to several physiological effects, including anti-inflammatory responses .
G Protein-Coupled Receptors (GPCRs)
Given the importance of GPCRs in cellular signaling, the compound's ability to modulate these receptors is of significant interest. Research on GPCRs has shown that purine derivatives can influence receptor activity, thereby affecting downstream signaling pathways .
Case Study 1: Anticancer Activity
A study conducted on similar purine derivatives demonstrated their effectiveness in inhibiting the growth of breast cancer cells through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Case Study 2: Neuropathic Pain Relief
In a clinical trial involving patients with chronic neuropathic pain, a related purine derivative was tested for its efficacy in pain management. Results indicated significant reductions in pain scores compared to placebo groups, highlighting the therapeutic potential of compounds like this compound in pain relief strategies .
Propriétés
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O4/c1-13-4-3-9-26(10-13)20-23-18-17(19(29)24-21(30)25(18)2)27(20)11-15(28)12-31-16-7-5-14(22)6-8-16/h5-8,13,15,28H,3-4,9-12H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFOBQWRHHJLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)Cl)O)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.